

An In-depth Technical Guide to the Synthesis and Characterization of Elimusertib-d3

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Compound of Interest		
Compound Name:	Elimusertib-d3	
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Introduction

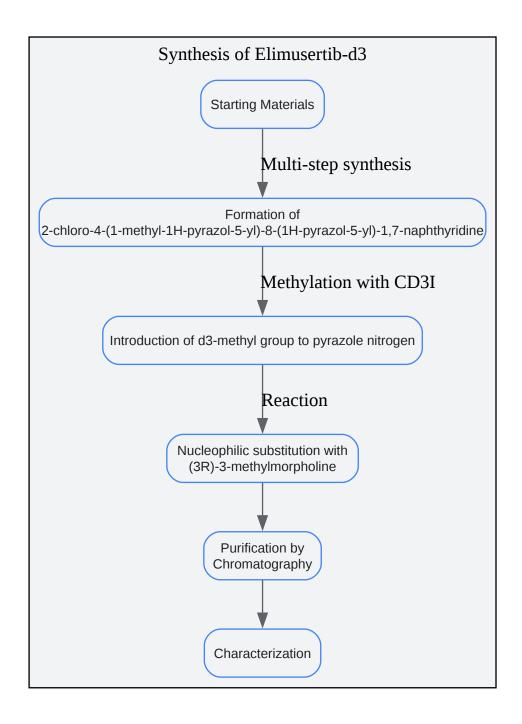
Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. By targeting ATR, Elimusertib disrupts DNA damage checkpoint activation and repair, leading to apoptosis in cancer cells, particularly those with existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the synthesis and characterization of **Elimusertib-d3**, a deuterated isotopologue of Elimusertib, which is valuable as an internal standard in quantitative bioanalytical assays.

Synthesis of Elimusertib-d3

The synthesis of **Elimusertib-d3** follows a similar pathway to that of Elimusertib, with the introduction of a deuterated methyl group in the final steps. The synthesis of the non-deuterated parent compound, Elimusertib, is detailed in patent WO2016020320 (Example 111). Based on this, a proposed synthetic route for **Elimusertib-d3** is outlined below.

Proposed Synthetic Workflow





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Caption: Proposed workflow for the synthesis of **Elimusertib-d3**.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine



The synthesis of this key intermediate is expected to follow the procedures outlined in patent WO2016020320 for the analogous non-deuterated intermediate. This multi-step process would likely involve the construction of the 1,7-naphthyridine core followed by the introduction of the pyrazole moieties.

Step 2: Synthesis of 2-chloro-4-(1-(methyl-d3)-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

To a solution of the unmethylated pyrazole precursor in a suitable aprotic solvent such as dimethylformamide (DMF), a base like cesium carbonate (Cs2CO3) is added. The mixture is stirred at room temperature, followed by the addition of deuterated methyl iodide (CD3I). The reaction is then heated to facilitate the methylation. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the deuterated intermediate.

Step 3: Synthesis of **Elimusertib-d3** (2-((3R)-3-methylmorpholin-4-yl)-4-(1-(methyl-d3)-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine)

The deuterated chloro-naphthyridine intermediate is dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). (3R)-3-methylmorpholine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added to the solution. The reaction mixture is heated to drive the nucleophilic aromatic substitution. Upon completion, the product is isolated by extraction and purified by preparative high-performance liquid chromatography (HPLC) to afford **Elimusertib-d3**.

Characterization of Elimusertib-d3

A comprehensive characterization of **Elimusertib-d3** is essential to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties



Property	Value
Molecular Formula	C20H18D3N7O
Molecular Weight	378.45 g/mol
Appearance	Light yellow to yellow solid[1]
Purity (by HPLC)	>98%

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The protonated molecule [M+H]+ is observed. For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific multiple reaction monitoring (MRM) transitions are used.

Compound	Parent Ion (m/z)	Product Ion (m/z)
Elimusertib	376.3	318.2 (quantitative), 277.3 (qualitative)
Elimusertib-d3 (as internal standard)	379.4 (predicted)	321.2 (predicted)

Note: The predicted m/z values for **Elimusertib-d3** are based on the addition of three deuterium atoms to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure. The absence of the N-methyl proton signal in the 1H NMR spectrum and the characteristic triplet for the CD3 group in the 13C NMR spectrum would confirm the successful deuteration.

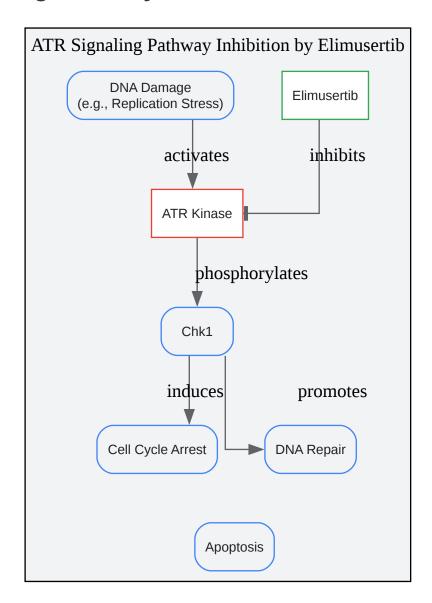
(Note: As specific experimental NMR data for **Elimusertib-d3** is not publicly available, representative shifts for the parent compound, Elimusertib, would be used as a reference for structural confirmation.)

Mechanism of Action and Signaling Pathway



Elimusertib is an inhibitor of ATR kinase, a master regulator of the DNA damage response. In response to DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, leading to cell cycle arrest and DNA repair. By inhibiting ATR, Elimusertib prevents this signaling cascade, causing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.

ATR Signaling Pathway



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Caption: Inhibition of the ATR signaling pathway by Elimusertib.



Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of **Elimusertib-d3**, a critical tool for the preclinical and clinical development of Elimusertib. The proposed synthetic route and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and clinical pharmacology. Understanding the synthesis of this deuterated internal standard is crucial for accurate bioanalysis, which underpins the robust evaluation of Elimusertib's pharmacokinetic and pharmacodynamic properties in the pursuit of novel cancer therapies.

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References

- 1. pubs.acs.org [pubs.acs.org]
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